3-Heptyl-1,4-dimethyl-1h-pyrazol-5-amine
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Overview
Description
3-Heptyl-1,4-dimethyl-1h-pyrazol-5-amine is a compound belonging to the pyrazole family. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry . This compound, with the molecular formula C12H23N3, is characterized by its heptyl and dimethyl substituents on the pyrazole ring .
Preparation Methods
The synthesis of 3-Heptyl-1,4-dimethyl-1h-pyrazol-5-amine can be achieved through various synthetic routes. One common method involves the cycloaddition of diazo compounds with alkynyl bromides, followed by functional group modifications . Industrial production methods often utilize large-scale batch reactors where the reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity .
Chemical Reactions Analysis
3-Heptyl-1,4-dimethyl-1h-pyrazol-5-amine undergoes several types of chemical reactions:
Scientific Research Applications
3-Heptyl-1,4-dimethyl-1h-pyrazol-5-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Heptyl-1,4-dimethyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets. It can bind to enzyme active sites, inhibiting their activity, or interact with receptors, modulating their signaling pathways . The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
3-Heptyl-1,4-dimethyl-1h-pyrazol-5-amine can be compared with other pyrazole derivatives such as:
3,5-Dimethyl-1H-pyrazol-4-amine: This compound lacks the heptyl group, making it less hydrophobic and potentially altering its biological activity.
N,N-Dimethyl-3,5-dinitro-1H-pyrazol-4-amine:
3,4-Dimethylpyrazole phosphate: This compound is used as a fertilizer additive, showcasing a different industrial application compared to this compound.
Properties
Molecular Formula |
C12H23N3 |
---|---|
Molecular Weight |
209.33 g/mol |
IUPAC Name |
5-heptyl-2,4-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C12H23N3/c1-4-5-6-7-8-9-11-10(2)12(13)15(3)14-11/h4-9,13H2,1-3H3 |
InChI Key |
ZDYNYBBCYJAABF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=NN(C(=C1C)N)C |
Origin of Product |
United States |
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